molecular formula C6H3ClFNO B578020 3-Chloro-5-fluoroisonicotinaldehyde CAS No. 1227603-79-3

3-Chloro-5-fluoroisonicotinaldehyde

Cat. No. B578020
M. Wt: 159.544
InChI Key: NAPVMCTUXLWQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 . It is used in research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoroisonicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.

Scientific Research Applications

  • Catalytic Dehydrohalogenation : A study by Teinz et al. (2011) investigated the dehydrochlorination and dehydrofluorination reactions on 3-chloro-1,1,1,3-tetrafluorobutane using nanoscopic metal fluorides as catalysts. This research provides insights into selective catalysts for dehydrofluorination and dehydrochlorination reactions, which could be relevant for compounds like 3-Chloro-5-fluoroisonicotinaldehyde (Teinz, K., Wuttke, S., Börno, F., Eicher, J., & Kemnitz, E., 2011).

  • Detection Methods in Gel Electrophoresis : Bonner and Laskey (1974) described a method for detecting 3H in polyacrylamide gels using fluorography. This method, while not directly linked to 3-Chloro-5-fluoroisonicotinaldehyde, shows the application of similar compounds in biochemical analysis (Bonner, W., & Laskey, R., 1974).

  • Chiral Stationary Phases in Liquid Chromatography : Chankvetadze et al. (1997) explored the use of 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This research is relevant for understanding the role of halogenated compounds in chiral discrimination, which may extend to compounds like 3-Chloro-5-fluoroisonicotinaldehyde (Chankvetadze, B., Chankvetadze, L., Sidamonidze, S., Kasashima, E., Yashima, E., & Okamoto, Y., 1997).

  • Charge Control in SNAr Reactions : Cervera et al. (1996) studied the reactions of 3-fluoro-4-chloronitrobenzene, which provide insights into the substitution reactions in aromatic compounds, potentially applicable to the understanding of reactions involving 3-Chloro-5-fluoroisonicotinaldehyde (Cervera, M., Marquet, J., & Martin, X., 1996).

  • Nucleophilic Aromatic Substitutions : Research by Duckett et al. (2006) on the metabolic fate of 3-chloro-4-fluoroaniline in rats using various analytical techniques provides a framework for understanding the metabolism and reactivity of similar halogenated aromatic compounds (Duckett, C., Lindon, J., Walker, H., Abou-Shakra, F., Wilson, I., & Nicholson, J., 2006).

Safety And Hazards

The safety data sheet for 3-Chloro-5-fluoroisonicotinaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

3-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVMCTUXLWQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoroisonicotinaldehyde

Citations

For This Compound
1
Citations
N Muthukaman, M Tambe, M Shaikh, D Pisal… - Bioorganic & medicinal …, 2017 - Elsevier
… Furthermore, intermediate 13 was condensed independently with 3,5-dichloroisonicotinaldehyde (17) and 3-chloro-5-fluoroisonicotinaldehyde (18) 33 in the presence of NH 4 OAc to …
Number of citations: 8 www.sciencedirect.com

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